1-Ethyl-3-methylimidazolium methylcarbonate, 30% in Methanol, 97%

Vue d'ensemble

Description

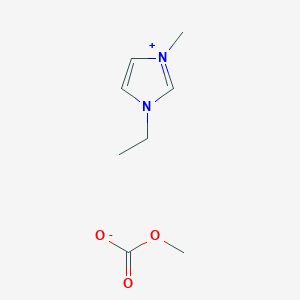

1-Ethyl-3-methylimidazolium methylcarbonate, also known as EMIM-MC, is an ionic liquid that has been used in various scientific research applications. It is a colorless, odorless, non-volatile, non-flammable liquid with a melting point of -30 °C and a boiling point of 101 °C. It is composed of 1-ethyl-3-methylimidazolium cation and methylcarbonate anion .

Molecular Structure Analysis

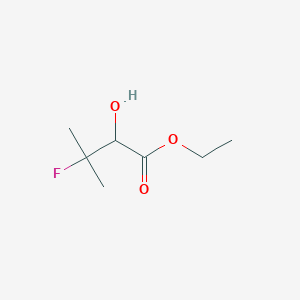

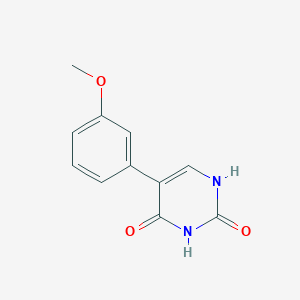

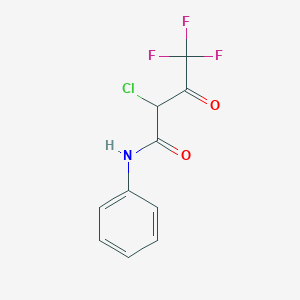

The molecular structure of 1-Ethyl-3-methylimidazolium methylcarbonate involves an imidazolium ring with ethyl and methyl substituents, and a methylcarbonate anion . The exact conformation and interactions within the ion pair conformers can vary .Physical And Chemical Properties Analysis

1-Ethyl-3-methylimidazolium methylcarbonate is a colorless liquid at room temperature with a melting point of -20 °C and a boiling point of 150 °C . It has a molecular weight of 186.21 g/mol .Applications De Recherche Scientifique

Green Solvent Applications

1-Ethyl-3-methylimidazolium methylcarbonate: is recognized for its role as a green solvent. Its non-volatility and thermal stability make it an excellent choice for organic synthesis . It’s particularly useful in reactions that require a stable, non-reactive medium, and its ionic nature can enhance the solubility of polar substrates.

Catalysis

This compound serves as a catalyst in several chemical reactions. Its ionic properties can accelerate reactions by stabilizing transition states or intermediates, making it valuable in both organic and inorganic chemistry settings .

Electrochemistry

In the field of electrochemistry, 1-Ethyl-3-methylimidazolium methylcarbonate is used due to its high ionic conductivity. It’s employed in the study of electrochemical cells and batteries, where it can improve the efficiency of ion transfer between electrodes .

Cellulose Processing

The compound is utilized in cellulose processing due to its ability to dissolve cellulose effectively. This application is crucial in the production of biofuels and the development of new materials from biomass .

Extraction and Separation Techniques

Its unique properties make 1-Ethyl-3-methylimidazolium methylcarbonate an excellent medium for extraction and separation processes. It can selectively dissolve certain compounds, facilitating their separation from complex mixtures .

Biocatalysis

The compound is explored in biocatalysis, where it can enhance enzyme activity or stability. This is particularly important in the pharmaceutical industry for the production of chiral drugs .

Medicinal Chemistry

In medicinal chemistry, 1-Ethyl-3-methylimidazolium methylcarbonate is used as a solvent and a reagent in the synthesis of pharmaceuticals. Its ability to dissolve a wide range of compounds makes it a versatile tool in drug development .

Polymerization

Lastly, the compound finds application in polymerization reactions. It can act as a solvent or a co-monomer, influencing the properties of the resulting polymers, which is beneficial in creating materials with specific characteristics .

Mécanisme D'action

Target of Action

It is known that imidazolium-based ionic liquids often interact with various biological macromolecules, including proteins and nucleic acids .

Mode of Action

As an ionic liquid, it may interact with its targets through electrostatic interactions, hydrogen bonding, and van der Waals forces . These interactions can lead to changes in the conformation and function of the target molecules .

Result of Action

Ionic liquids in general are known to have diverse effects, ranging from antimicrobial activity to solvation of biomolecules .

Action Environment

Environmental factors such as temperature, pH, and the presence of other ions can influence the action, efficacy, and stability of ionic liquids .

Safety and Hazards

Propriétés

IUPAC Name |

1-ethyl-3-methylimidazol-3-ium;methyl carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.C2H4O3/c1-3-8-5-4-7(2)6-8;1-5-2(3)4/h4-6H,3H2,1-2H3;1H3,(H,3,4)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTZIWVIEAEYBG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.COC(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30477660 | |

| Record name | 1-Ethyl-3-methyl-imidazolium methyl carbonate solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-3-methyl-1H-imidazol-3-ium methyl carbonate | |

CAS RN |

251102-25-7 | |

| Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, methyl carbonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=251102-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-3-methyl-imidazolium methyl carbonate solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30477660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, methyl carbonate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.614 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methyl}amine dihydrochloride](/img/structure/B6314069.png)